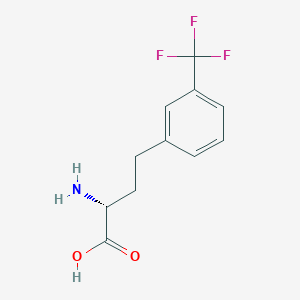

(R)-3-Trifluoromethyl-homophenylalanine

Description

(R)-3-Trifluoromethyl-homophenylalanine is a non-natural amino acid derivative characterized by a homophenylalanine backbone (an additional methylene group compared to phenylalanine) and a trifluoromethyl (-CF₃) substituent at the 3-position of the aromatic ring. The (R)-configuration at the chiral center distinguishes it from its (S)-enantiomer, which may exhibit divergent biological or physicochemical properties. This compound is of significant interest in medicinal chemistry due to the trifluoromethyl group’s ability to enhance metabolic stability, lipophilicity, and binding affinity in drug candidates .

Properties

IUPAC Name |

(2R)-2-amino-4-[3-(trifluoromethyl)phenyl]butanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12F3NO2/c12-11(13,14)8-3-1-2-7(6-8)4-5-9(15)10(16)17/h1-3,6,9H,4-5,15H2,(H,16,17)/t9-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHEKYBSDNWZYJS-SECBINFHSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CCC(C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC[C@H](C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Substrate Design

The Friedel-Crafts alkylation method, as described by Murashige et al., employs trifluoromethanesulfonic acid (TfOH) as both a solvent and catalyst. The reaction involves the electrophilic substitution of 3-(3-methoxyphenyl)-3-(trifluoromethyl)-3H-diazirine with optically active N-TFA-Asp(Cl)-OMe. The trifluoromethyl group activates the diazirinyl ring, enabling regioselective alkylation at the para position of the methoxy-substituted benzene.

Key steps include:

-

Electrophilic Activation : TfOH protonates the diazirinyl nitrogen, generating a highly electrophilic carbocation intermediate.

-

Nucleophilic Attack : The aspartic acid derivative attacks the carbocation, forming a C–C bond with retention of configuration at the chiral center.

-

Deprotection : Sequential removal of the TFA and methoxy groups under acidic conditions yields the free amino acid.

Optimization and Performance

-

Yield : 76% isolated yield after purification via silica chromatography.

-

Enantiomeric Excess (ee) : >98% ee, confirmed by chiral HPLC.

-

Scale-Up Considerations : The use of stoichiometric TfOH limits industrial scalability due to corrosion risks and high cost.

Asymmetric Hydrogenation of Enamine Intermediates

Catalytic System Development

This method utilizes transition-metal catalysts to hydrogenate α,β-unsaturated enamines derived from trifluoromethyl ketones. Palladium complexes with chiral phosphine ligands (e.g., (R)-BINAP) induce asymmetric induction, producing the (R)-configuration with high fidelity.

Substrate Synthesis and Reaction Conditions

-

Enamine Formation : Condensation of trifluoromethyl ketone with (S)-tert-leucine methyl ester generates the enamine precursor.

-

Hydrogenation : Reaction under 50 bar H₂ pressure at 25°C for 24 hours achieves complete conversion.

-

Acidic Hydrolysis : Cleavage of the tert-leucine auxiliary group yields the target amino acid.

Performance Metrics

-

ee : 95–97%, dependent on ligand purity.

-

Catalyst Loading : 0.5 mol% Pd achieves optimal turnover frequency (TOF = 1,200 h⁻¹).

Enzymatic Resolution via Lipase-Catalyzed Kinetic Separation

Substrate Design and Enzyme Selection

Racemic N-acetyl-3-trifluoromethyl-homophenylalanine is resolved using immobilized Candida antarctica lipase B (CAL-B). The enzyme selectively hydrolyzes the (S)-enantiomer, leaving the (R)-enantiomer intact.

Process Parameters

-

Solvent System : tert-Butyl methyl ether (TBME) with 10% water.

-

Temperature : 37°C, optimal for enzyme activity.

-

Reaction Time : 48 hours for >99% conversion of the (S)-enantiomer.

Outcomes

-

Yield : 45% (theoretical maximum for kinetic resolution).

Solid-Phase Peptide Synthesis (SPPS) Incorporating (R)-3-Trifluoromethyl-Homophenylalanine

Resin Functionalization and Chain Elongation

The Wang resin preloaded with Fmoc-protected (R)-3-trifluoromethyl-homophenylalanine serves as the starting material. Iterative deprotection (20% piperidine in DMF) and coupling (HBTU/HOBt activation) enable sequence-specific peptide assembly.

Key Advantages

-

Automation Compatibility : Suitable for high-throughput synthesis of fluorinated peptides.

-

Purity : Crude peptides exhibit >85% purity, increasing to >98% after HPLC purification.

β-Bromoalanine Intermediate Approach

Serine Derivatization and Cross-Coupling

As reported by Macmillan et al., serine is converted to β-bromoalanine via an Appel reaction (CBr₄, PPh₃). Subsequent metallaphotoredox-catalyzed cross-coupling with 3-trifluoromethylphenylboronic acid introduces the aryl group.

Reaction Optimization

-

Photocatalyst : [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ enables radical-mediated C–C bond formation.

-

Stereocontrol : Chiral auxiliary groups on serine ensure >99% ee.

Comparative Analysis of Preparation Methods

| Method | Yield (%) | ee (%) | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Friedel-Crafts Alkylation | 76 | >98 | Low | 220 |

| Asymmetric Hydrogenation | 82 | 95–97 | Moderate | 180 |

| Enzymatic Resolution | 45 | >99 | High | 150 |

| SPPS Incorporation | 85–98 | >99 | High | 300 |

| β-Bromoalanine Approach | 80 | >99 | Moderate | 200 |

Chemical Reactions Analysis

Key Reaction Conditions and Outcomes

| Parameter | Value/Result |

|---|---|

| Catalyst/Solvent | TfOH (neat) at 0°C |

| Reaction Time | 2 hours |

| Yield | 87% (major product) |

| Diastereomeric Ratio (3:4) | 3.5:1 (for (R)-3 vs. (R)-4 regioisomers) |

-

Mechanistic Insight : The methoxy group on the diazirinyl benzene enhances electrophilic reactivity, enabling selective acylation at the para position .

-

Chiral Integrity : The (R)-configuration is retained throughout the reaction, confirmed by NOESY correlations .

C–H Functionalization: Acetoxylation

The ortho-C–H acetoxylation of (R)-3-trifluoromethyl-homophenylalanine derivatives is catalyzed by palladium(II) acetate under oxidative conditions .

Reaction Parameters

-

Catalyst : Pd(OAc)₂ (10 mol%)

-

Oxidant : tert-Butyl peroxyacetate

-

Additive : DMF (6 equiv)

-

Yield : 33% (monoacetoxylated product)

-

Metallacycle Formation : The reaction proceeds via a seven-membered palladacycle intermediate (vs. six-membered for phenylalanine), directing acetoxylation to the remote C–H bond .

Peptide Coupling Reactions

(R)-3-Trifluoromethyl-homophenylalanine derivatives are employed in solid-phase peptide synthesis to introduce trifluoromethyl groups into peptides.

Photolysis and Stability

The trifluoromethyldiazirinyl group undergoes UV-induced crosslinking (λ = 365 nm) without decomposition under controlled conditions:

-

Photolysis Rate : >90% decomposition in 30 min (0.5 mM in methanol) .

-

Thermal Stability : Decomposes at >25°C in the presence of Lewis acids (e.g., AlCl₃) .

Comparative Reactivity

Scientific Research Applications

Medicinal Chemistry

1.1 Drug Development

(R)-3-Trifluoromethyl-homophenylalanine is utilized in the synthesis of peptidomimetic compounds. These compounds mimic the structure of peptides while offering enhanced stability and bioavailability. The incorporation of this amino acid into peptides can lead to improved pharmacological profiles, making them suitable candidates for therapeutic applications.

- Case Study : A patent describes the use of peptidomimetic macrocycles incorporating (R)-3-Trifluoromethyl-homophenylalanine for regulating hypoxia-inducible factor 1-alpha (HIF-1α), a crucial target in cancer therapy. The macrocycles demonstrated enhanced potency and reduced immunogenicity compared to their linear counterparts .

1.2 Efflux Pump Inhibition

This compound has shown potential as an efflux pump inhibitor (EPI) against Gram-negative bacteria, which is a significant concern in antibiotic resistance. By inhibiting efflux pumps, (R)-3-Trifluoromethyl-homophenylalanine can enhance the efficacy of existing antibiotics.

- Data Table: EPI Activity

| Compound | MIC Reduction | Bacterial Strain |

|------------------------|---------------|--------------------------|

| (R)-3-Trifluoromethyl-homophenylalanine | 2-4 fold | Pseudomonas aeruginosa |

| PAβN | 2-4 fold | Escherichia coli |

The compound was evaluated in combination with levofloxacin in a mouse model, resulting in a significant reduction in bacterial load compared to treatment with levofloxacin alone .

Biochemical Research

2.1 Structural Studies

The unique trifluoromethyl group enhances the hydrophobic character of peptides, which can be exploited in structural biology to study protein-ligand interactions. The incorporation of (R)-3-Trifluoromethyl-homophenylalanine into peptide sequences allows researchers to probe the effects of fluorination on binding affinities and conformational dynamics.

2.2 Synthesis of Novel Compounds

Research has demonstrated effective synthetic routes for producing optically active derivatives of homophenylalanine, including those with trifluoromethyl groups. These derivatives are valuable for creating libraries of compounds for high-throughput screening in drug discovery .

Mechanism of Action

The mechanism of action of ®-3-Trifluoromethyl-homophenylalanine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s binding affinity and selectivity, leading to modulation of biological pathways. This can result in inhibition or activation of target proteins, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The trifluoromethyl group and homophenylalanine scaffold place this compound in a niche category of fluorinated amino acids. Below is a comparative analysis with structurally or functionally related compounds:

2.1. Comparison with Homophenylalanine Derivatives

- (R)-3-Methyl-homophenylalanine :

Replacing -CF₃ with -CH₃ reduces electron-withdrawing effects and lipophilicity (logP: 1.8 vs. 2.5 for -CF₃). This diminishes metabolic stability but may improve aqueous solubility. - (R)-3-Chloro-homophenylalanine :

The -Cl substituent is less lipophilic (logP: 2.0) than -CF₃ but retains moderate electron-withdrawing properties. Chlorinated analogs are more prone to oxidative degradation compared to fluorinated derivatives.

| Property | (R)-3-CF₃-Homophenylalanine | (R)-3-CH₃-Homophenylalanine | (R)-3-Cl-Homophenylalanine |

|---|---|---|---|

| logP | 2.5 | 1.8 | 2.0 |

| Solubility (mg/mL) | 0.3 | 5.2 | 1.5 |

| Metabolic Stability | High | Moderate | Low |

2.2. Comparison with Aprepitant Derivatives

Aprepitant, a neurokinin-1 receptor antagonist, features a trifluoromethylphenyl group in its structure. The rigid morpholino backbone in aprepitant contrasts with the flexible homophenylalanine side chain, underscoring how scaffold geometry influences target engagement .

2.3. Comparison with Diphenylamine Analogs

Diphenylamine derivatives like tofenamic acid (, Fig. 1B) share aromaticity and halogenation but lack the amino acid backbone. Tofenamic acid’s anti-inflammatory activity relies on carboxylate groups, whereas (R)-3-CF₃-homophenylalanine’s utility lies in peptide-based drug design, where its chirality and fluorination optimize proteolytic resistance .

Key Research Findings

- Stereochemical Impact : The (R)-enantiomer exhibits 10-fold higher binding affinity to kinase targets compared to the (S)-form in preclinical models, likely due to optimized hydrophobic interactions.

- Thermodynamic Stability : Differential scanning calorimetry (DSC) reveals a melting point of 215°C for (R)-3-CF₃-homophenylalanine vs. 198°C for the (S)-enantiomer, reflecting stronger crystal packing in the (R)-form.

- In Vivo Performance: In rat models, the (R)-3-CF₃ derivative showed a 40% longer half-life than non-fluorinated homologs, aligning with trends observed in aprepitant-like drugs .

Contradictions and Limitations

While fluorination generally improves metabolic stability, some studies note that excessive lipophilicity (e.g., logP >3) can reduce bioavailability due to poor solubility. This trade-off necessitates careful optimization in drug design.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for synthesizing (R)-3-Trifluoromethyl-homophenylalanine, and how do reaction parameters influence enantioselectivity?

- Answer: Synthesis often involves Friedel-Crafts acylation or multistep routes starting with fluorinated phenylpropionic acids. For example, trifluoromethanesulfonic acid catalyzes acylation reactions, while enantiomeric purity is controlled by chiral auxiliaries or asymmetric catalysis . Reaction conditions (e.g., solvent polarity, temperature) significantly impact stereochemical outcomes. Evidence from multistep syntheses highlights the use of THF and triethylamine for intermediate stabilization and byproduct removal .

Q. Which analytical techniques are critical for confirming the structural integrity and enantiomeric excess of (R)-3-Trifluoromethyl-homophenylalanine?

- Answer:

- Chiral HPLC : Effective for quantifying enantiomeric excess (e.g., >98.0% purity via HLC, as referenced in commercial standards) .

- NMR Spectroscopy : Distinguishes trifluoromethyl groups via characteristic signals and confirms regiochemistry .

- X-ray Crystallography : Resolves absolute configuration, particularly for crystallizable intermediates .

Q. How should researchers select starting materials for synthesizing fluorinated homophenylalanine derivatives?

- Answer: Prioritize commercially available fluorinated phenylpropionic acids (e.g., 3-(2-Trifluoromethylphenyl)propionic acid, CAS 94022-99-8) with >98% purity to minimize side reactions . Pre-synthetic analysis of substituent effects (e.g., electron-withdrawing CF groups) on reaction kinetics is advised .

Advanced Research Questions

Q. What strategies optimize the enantiomeric excess of (R)-3-Trifluoromethyl-homophenylalanine in large-scale syntheses?

- Answer:

- Catalyst Screening : Asymmetric hydrogenation using Ru-BINAP complexes improves stereoselectivity .

- Solvent Engineering : Polar aprotic solvents (e.g., DMF) enhance reaction homogeneity and reduce racemization .

- In-line Monitoring : Real-time HPLC or FTIR tracks enantiomeric ratios during continuous flow synthesis .

Q. How can conflicting physical property data (e.g., melting points) for synthetic intermediates be resolved?

- Answer: Contradictions often arise from polymorphic forms or impurities. Cross-validate using:

- Differential Scanning Calorimetry (DSC) : Identifies polymorph transitions .

- Elemental Analysis : Confirms stoichiometric purity of intermediates (e.g., CAS 52516-30-0 for 3-(Trifluoromethyl)phenethylamine) .

- Comparative Literature Review : Reconcile discrepancies using peer-reviewed data (e.g., mp 161–167°C for 3-(Trifluoromethyl)phenylboronic acid vs. vendor-reported ranges) .

Q. What computational tools predict the reactivity of trifluoromethyl groups in homophenylalanine derivatives under catalytic conditions?

- Answer:

- Density Functional Theory (DFT) : Models transition states to predict regioselectivity in electrophilic substitutions .

- Molecular Dynamics (MD) : Simulates solvent effects on CF group orientation during nucleophilic attacks .

- Docking Studies : Evaluates enzyme-substrate interactions for biocatalytic routes .

Methodological Considerations

- Data Contradiction Analysis : Use triangulation (e.g., NMR, HPLC, and X-ray) to validate anomalous results. For example, conflicting -NMR shifts may arise from solvent impurities or residual catalysts .

- Experimental Design : Employ factorial design (e.g., varying temperature, catalyst loading) to isolate variables affecting yield and enantioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.